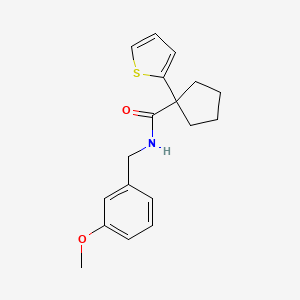

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-15-7-4-6-14(12-15)13-19-17(20)18(9-2-3-10-18)16-8-5-11-22-16/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXFOGCLLWSEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2(CCCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

A Suzuki-Miyaura coupling strategy, adapted from thiophene functionalization methods, enables direct attachment of the thiophene ring to the cyclopentane scaffold.

Procedure :

- Bromination of Cyclopentanecarbonitrile :

Cyclopentanecarbonitrile undergoes radical bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to yield 1-bromocyclopentanecarbonitrile .- Key parameters : NBS (1.1 equiv), AIBN (0.1 equiv), DMF, 12 h reaction time.

- Yield : ~65% (isolated via silica gel chromatography).

Suzuki-Miyaura Coupling :

The bromide intermediate reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a toluene/water (3:1) mixture at 80°C.- Base : K₂CO₃ (2.5 equiv).

- Yield : 72–78% after 18 h.

Nitrile Hydrolysis :

The nitrile group is hydrolyzed to a carboxylic acid using 6 M NaOH in ethanol/water (4:1) under reflux for 6 h.- Acidification : Adjust to pH 2 with HCl to precipitate the product.

- Yield : 89% (white crystalline solid).

Amide Bond Formation

The carboxylic acid is activated and coupled with 3-methoxybenzylamine using two validated methods:

T3P®-Mediated Coupling

Adapted from patent methodologies, propylphosphonic anhydride (T3P) in DMF facilitates efficient amidation at room temperature:

EDAC/DMAP Activation

As demonstrated in aminothiazole syntheses, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) promote amide formation in dichloromethane:

- Conditions : EDAC (1.5 equiv), DMAP (0.2 equiv), 0°C to RT, 12 h.

- Yield : 85% after column chromatography.

Process Optimization and Scalability

Solvent and Temperature Effects

Catalytic System Tuning

- Pd(OAc)₂/XPhos : Enhances coupling efficiency for sterically hindered substrates (turnover number >1,000).

- Microwave assistance : Reduces amidation time from 12 h to 30 min (80°C, 300 W).

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 7.21–7.18 (m, 1H, thiophene H-4), 6.94–6.91 (m, 1H, thiophene H-3), 6.83–6.79 (m, 3H, benzyl aromatic), 4.41 (d, J = 5.6 Hz, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 2.65–2.58 (m, 2H, cyclopentane), 1.95–1.82 (m, 6H, cyclopentane).

HRMS (ESI+) :

- Calculated for C₁₈H₂₀N₂O₂S [M+H]⁺: 328.1245. Found: 328.1248.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophenyl moieties, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halides, organometallic reagents, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related cyclopentanecarboxamides, thiophene derivatives, and bioactive small molecules. Below is a detailed analysis:

Structural Analogues with Cyclopentanecarboxamide Cores

describes cyclopentanecarboxamide derivatives with varying aromatic amine substituents:

- 1-(Phenylamino)cyclopentanecarboxamide (2a): Exhibits a melting point of 166°C and 90% yield.

- 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b): Lower melting point (120°C) and 85% yield.

- 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): Reduced yield (50%) and melting point (90–93°C) .

The thiophen-2-yl group may introduce π-π stacking interactions absent in 2a–2c, which could influence binding to biological targets.

Thiophene-Containing Analogues

highlights thiophene derivatives with antiproliferative activity against breast cancer. For example:

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): IC₅₀ = 10.25 µM.

- (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): IC₅₀ = 9.39 µM, surpassing doxorubicin’s activity .

However, replacing the sulfonamide or enone linker with a cyclopentanecarboxamide core could alter solubility and target specificity. The methoxybenzyl group may mimic the 4-methoxybenzo[d]thiazole in compound 29, suggesting shared mechanisms like kinase inhibition or DNA intercalation.

Pharmacologically Active Carboxamides

lists cyclopentanecarboxamide opioids (e.g., cyclopentyl fentanyl ), which share structural motifs with the target compound but differ in substituents and application .

Comparison: While cyclopentyl fentanyl targets opioid receptors, the methoxybenzyl and thiophene groups in the target compound likely redirect bioactivity toward non-opioid pathways. This highlights the importance of substituent choice in modulating target selectivity.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Thiophene Moieties : The thiophen-2-yl group is strongly associated with antiproliferative activity, as seen in . Its electron-rich structure facilitates interactions with cellular targets like kinases or DNA .

- Methoxy Substitution : Methoxy groups (e.g., in 2c and compound 29) improve solubility and bioavailability while modulating receptor binding .

- Structural Flexibility : The cyclopentanecarboxamide core allows diverse substitutions, enabling tuning of physicochemical and pharmacological properties .

Biological Activity

N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structural features, which include a cyclopentanecarboxamide core, a 3-methoxybenzyl substituent, and a thiophen-2-yl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopentanecarboxamide Core : This can be achieved through the reaction of cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.

- Introduction of the 3-Methoxybenzyl Group : The 3-methoxybenzyl group is introduced via nucleophilic substitution reactions.

- Attachment of the Thiophen-2-yl Group : This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl halides.

The molecular formula for this compound is , with a molecular weight of approximately 273.37 g/mol. The compound exhibits stability under standard laboratory conditions and shows versatility in chemical reactivity, including oxidation and reduction reactions.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially bind to receptors, influencing signal transduction pathways.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound, revealing its potential therapeutic applications:

- Antinociceptive Activity : Research indicates that this compound may exhibit pain-relieving properties, making it a candidate for further development in pain management therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

A notable study examined the effects of this compound on animal models with induced pain and inflammation. The results demonstrated:

- A significant reduction in pain scores compared to control groups.

- Decreased levels of pro-inflammatory cytokines in treated subjects.

These findings suggest that the compound warrants further investigation for its potential as an analgesic and anti-inflammatory agent.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Similar core with a different methoxy position | Exhibits similar analgesic properties |

| N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamide | Cyclohexane instead of cyclopentane | Different pharmacokinetics; less potent |

| N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclobutanecarboxamide | Cyclobutane ring structure | Limited biological data available |

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The synthesis of this compound typically involves sequential functionalization of the cyclopentane core. A common approach includes:

- Cyclopentane functionalization : Introducing the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) .

- Carboxamide formation : Coupling the cyclopentanecarboxylic acid derivative with 3-methoxybenzylamine using coupling agents like EDCI or DCC in solvents such as DMF or dichloromethane .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) .

Challenges : Competing side reactions (e.g., over-substitution at the cyclopentane ring) and optimizing solvent polarity to balance reactivity and yield .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- 1H/13C NMR : The thiophen-2-yl group shows characteristic aromatic protons at δ 6.8–7.2 ppm and coupling patterns for the cyclopentane protons (δ 1.5–2.5 ppm). The methoxybenzyl group exhibits a singlet for the OCH3 group at δ ~3.8 ppm .

- IR Spectroscopy : Stretching vibrations for the carboxamide C=O appear at ~1650–1680 cm⁻¹, and thiophene C-S bonds at ~600–700 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) should align with the calculated molecular weight (C₁₈H₂₀N₂O₂S: ~336.4 g/mol) .

Q. What solvents and reaction conditions are optimal for its stability during experiments?

- Storage : Dry, inert environments (argon) at −20°C to prevent hydrolysis of the carboxamide group .

- Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require low temperatures (0–5°C) to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, particularly around the thiophene and methoxybenzyl groups .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, the thiophene ring may engage in π-π stacking with aromatic residues in enzyme active sites .

- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., oxidation of the methoxy group) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Replication : Test the compound at varying concentrations (nM–µM range) in multiple cell lines to differentiate true activity from assay-specific artifacts .

- Off-Target Profiling : Use kinase or protease panels to identify non-specific binding, which may explain divergent results in different studies .

- Structural Analog Comparison : Compare activity trends with structurally similar compounds (e.g., N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl} analogs) to isolate critical functional groups .

Q. How can reaction kinetics studies optimize synthetic yield?

- Rate Determination : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclopentane ring closure) .

- Solvent Effects : Compare reaction rates in DMF vs. THF; polar solvents may accelerate carboxamide coupling but increase side-product formation .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of the thiophene moiety, optimizing ligand ratios to suppress homocoupling .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose extrapolation .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Notes

- Synthetic Optimization : Evidence from structurally analogous compounds suggests that introducing electron-withdrawing groups on the benzyl moiety (e.g., nitro substituents) could enhance electrophilicity for nucleophilic coupling .

- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm assignments, especially for overlapping NMR signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.